1-(3-chloro-4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-chloro-4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrrolidine ring, and a chloromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the chloromethylphenyl group, and the coupling of these intermediates with the pyrrolidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other benzothiazole and pyrrolidine derivatives.
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Peanut skin-derived compounds: These bioactive compounds have different structures but similar applications in preventing and treating diseases.
Uniqueness
The uniqueness of This compound lies in its complex structure, which allows for a wide range of chemical modifications and potential applications. Its combination of benzothiazole and pyrrolidine rings, along with the chloromethylphenyl group, provides unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H18ClN3O4S2 |
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Molecular Weight |
464.0 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18ClN3O4S2/c1-11-3-4-13(8-15(11)21)24-10-12(7-18(24)25)19(26)23-20-22-16-6-5-14(30(2,27)28)9-17(16)29-20/h3-6,8-9,12H,7,10H2,1-2H3,(H,22,23,26) |
InChI Key |
XBUCQRUFSXUGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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